molecular formula C11H14N2O3 B12445973 [(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine

[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine

Cat. No.: B12445973
M. Wt: 222.24 g/mol
InChI Key: UXXFAOADJACLLR-UHFFFAOYSA-N
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Description

(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a methoxy group, a nitro group, and a dimethylethenamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine typically involves the following steps:

    Nitration: The starting material, 5-methoxy-2-nitroaniline, is prepared by nitrating 5-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Ethenamine Moiety: The nitro compound is then subjected to a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions to form the corresponding enamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-(5-methoxy-2-aminophenyl)-N,N-dimethylethenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones and other oxidized products.

Scientific Research Applications

(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy group and the dimethylethenamine moiety may also contribute to the compound’s overall activity by modulating its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-2-nitrophenyl)ethanamine: Lacks the dimethyl groups on the ethenamine moiety.

    2-(5-methoxyphenyl)-N,N-dimethylethenamine: Lacks the nitro group.

    2-(2-nitrophenyl)-N,N-dimethylethenamine: Lacks the methoxy group.

Uniqueness

(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, along with the dimethylethenamine moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Biological Activity

[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxy group and a nitro group attached to a phenyl ring, which are crucial for its biological activity. The presence of the dimethylamine moiety enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound's binding affinity to specific targets, enhancing its efficacy against certain pathogens or cancer cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16
Enterococcus faecalis16

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics.

Cancer Cell Line IC50 (µM)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

These findings indicate that this compound may serve as a lead compound in cancer drug development .

Case Studies

Several case studies have been conducted to further explore the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it significantly reduced bacterial load in vitro, suggesting potential for clinical applications in treating resistant infections .
  • Cancer Cell Studies : In another study involving various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutics .
  • Toxicity Assessment : Preliminary toxicity studies indicated that the compound exhibits low toxicity in mammalian cells at therapeutic concentrations, making it a safer alternative compared to conventional chemotherapeutics .

Properties

IUPAC Name

2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12(2)7-6-9-8-10(16-3)4-5-11(9)13(14)15/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXFAOADJACLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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